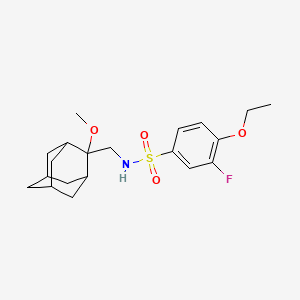

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with ethoxy (4-position) and fluorine (3-position) groups, linked via an amide bond to a methoxyadamantane moiety. The ethoxy-fluoro substitution on the benzene ring may modulate electronic properties, influencing solubility and target binding.

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FNO4S/c1-3-26-19-5-4-17(11-18(19)21)27(23,24)22-12-20(25-2)15-7-13-6-14(9-15)10-16(20)8-13/h4-5,11,13-16,22H,3,6-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCMVPGEMMSJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide can be achieved through a multi-step process. The process typically starts with the formation of the benzenesulfonamide core, followed by the introduction of the ethoxy and fluoro groups. Finally, the adamantane derivative is attached to the benzenesulfonamide backbone through a methyl linkage.

Reaction conditions include:

Use of strong bases such as sodium hydride for deprotonation reactions.

Solvents like dimethylformamide for efficient dissolution and reaction kinetics.

Catalysts such as palladium on carbon for specific coupling reactions.

Reaction temperatures ranging from room temperature to 150°C depending on the step.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with a focus on optimizing yield and purity. This includes:

Using larger reactors for bulk chemical reactions.

Implementing continuous flow systems to enhance reaction efficiency.

Employing advanced purification techniques such as chromatography and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.

Reduction: : The compound can be reduced using reagents like lithium aluminum hydride, leading to the corresponding amine derivatives.

Substitution: : Halogenation or alkylation reactions using reagents such as sodium iodide or methyl iodide to introduce additional substituents.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide, potassium permanganate.

Reducing agents like lithium aluminum hydride, sodium borohydride.

Solvents like tetrahydrofuran, chloroform for specific reactions.

Major Products Formed

Sulfoxides: : Formed from oxidation.

Amines: : Formed from reduction.

Substituted derivatives: : Formed from halogenation or alkylation reactions.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is widely used in:

Chemistry: : As a building block for synthesizing more complex molecules.

Biology: : In the study of enzyme interactions and protein binding due to its sulfonamide moiety.

Medicine: : Potential therapeutic agent in drug discovery due to its bioactive properties.

Industry: : Used in materials science for developing new polymers and materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds and ionic interactions with biological molecules, altering their function and activity. The adamantane derivative enhances its lipophilicity and membrane permeability, facilitating its action within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing Analogs

5-cyclopropyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)isoxazole-3-carboxamide

- Key Differences :

- Core Structure : Replaces the benzenesulfonamide with an isoxazole-carboxamide group.

- Substituents : Cyclopropyl on the isoxazole vs. ethoxy-fluoro on the benzene ring.

- Functional Implications :

- The isoxazole-carboxamide may engage in hydrogen bonding distinct from the sulfonamide’s sulfonyl group.

- Cyclopropyl’s steric bulk could alter binding pocket interactions compared to the planar ethoxy-fluoro benzene.

- Physicochemical Properties :

- Higher lipophilicity due to cyclopropyl and isoxazole vs. polar sulfonamide.

- Reduced solubility compared to the target compound’s sulfonamide .

General Adamantane Derivatives

- Adamantane groups are frequently used to improve pharmacokinetic profiles (e.g., bioavailability, half-life) in drug design. The methoxy substitution on adamantane in the target compound may enhance solubility relative to unsubstituted adamantane analogs.

Benzenesulfonamide Analogs

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Differences: Core Structure: Integrates a pyrazolopyrimidinyl-chromenone system vs. ethoxy-fluoro benzene. Substituents: Fluorine on chromenone and methyl on the sulfonamide vs. ethoxy-fluoro on benzene. Functional Implications:

- Physicochemical Properties:

- Higher molecular weight (589.1 g/mol) and melting point (175–178°C) due to the extended heterocyclic system.

- Fluorine atoms enhance metabolic stability, similar to the target compound’s 3-fluoro group .

Data Table: Structural and Inferred Properties Comparison

Biological Activity

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H24FNO4S

- Molecular Weight : 367.45 g/mol

The presence of the adamantane moiety is significant for its biological activity, particularly in modulating interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific enzymes or receptors involved in disease processes. For instance:

- Protein Kinase Inhibition : Several studies suggest that sulfonamide derivatives can inhibit protein kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models .

Anticancer Activity

In vitro and in vivo studies have demonstrated that compounds with similar structures possess anticancer properties. For example:

- Cell Line Studies : In human cancer cell lines, such as breast and prostate cancer cells, sulfonamide derivatives have shown significant cytotoxic effects. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Animal Models : In murine models of cancer, administration of related compounds resulted in decreased tumor size and prolonged survival rates compared to controls .

Antimicrobial Properties

Preliminary studies have indicated that certain sulfonamide derivatives exhibit antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria. The mechanism is likely due to the disruption of folate synthesis pathways in bacteria .

Data Table: Biological Activities

Case Study 1: Anticancer Effects

A study published in Cancer Research investigated a series of benzenesulfonamide derivatives including our compound. It was found that these compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various sulfonamides against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic Research Question

- / NMR : Confirm substitution patterns (e.g., ethoxy at C4, fluoro at C3) and adamantane-methyl linkage. Key signals:

- Adamantane protons: δ 1.6–2.1 ppm (multiplet, bridgehead CH).

- Sulfonamide NH: δ 7.8–8.2 ppm (broad, exchangeable) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₆H₃₅FNO₄S).

- HPLC-UV/ELSD : Quantify impurities (<0.5%) using a C18 column with acetonitrile/water (70:30) .

How can low yields during the adamantane coupling step be addressed?

Advanced Research Question

Low yields (<40%) often stem from steric hindrance at the adamantane-methyl site. Mitigation strategies:

- Pre-activation of the adamantane intermediate : Use NHS esters or sulfonyl chlorides to improve electrophilicity .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) and enhance coupling efficiency .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings .

What computational methods predict binding affinity to biological targets (e.g., NLRP3 inflammasome)?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Simulate interactions with NLRP3’s NACHT domain. The adamantane group’s rigidity may occupy hydrophobic pockets, while sulfonamide forms hydrogen bonds .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- QSAR models : Corrogate electronic effects of substituents (e.g., fluoro vs. methoxy) with inhibitory activity .

How should conflicting bioactivity data across structural analogs be resolved?

Advanced Research Question

Discrepancies in IC₅₀ values may arise from assay conditions or impurities. Resolution strategies:

- Standardize assays : Use identical cell lines (e.g., THP-1 macrophages) and LPS/ATP activation protocols .

- Reevaluate purity : Impurities >1% (e.g., unreacted adamantane intermediates) skew activity; repurify via preparative HPLC .

- SAR analysis : Compare substituent effects (e.g., 4-ethoxy vs. 4-methyl) on target engagement .

What strategies improve aqueous solubility for in vivo studies?

Advanced Research Question

The compound’s hydrophobicity (logP ~3.5) limits bioavailability. Approaches:

- Prodrug design : Introduce phosphate or glycoside groups at the ethoxy position .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma stability .

- Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for intraperitoneal administration .

How can metabolic stability be assessed in preclinical models?

Advanced Research Question

- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) .

- Metabolite ID : Use Q-TOF MS to detect hydroxylation (adamantane ring) or sulfonamide cleavage .

What safety protocols are essential for handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How does the fluorinated benzene ring influence electronic properties?

Advanced Research Question

The 3-fluoro substituent:

- Electron-withdrawing effect : Lowers pKa of the sulfonamide NH (~8.5 vs. ~10 for non-fluorinated analogs), enhancing hydrogen-bonding capacity .

- Meta-directing effects : Guides electrophilic substitution away from the sulfonamide group in further derivatization .

- NMR utility : Enables tracking of metabolic stability (δ -110 to -120 ppm for aromatic F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.